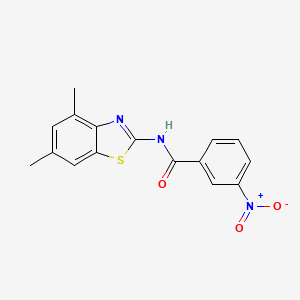

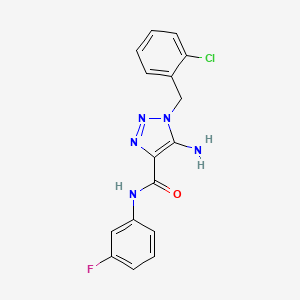

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” belong to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base . The exact synthesis process for “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography . The exact structure of “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is not available in the literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique

Synthesis of Quinazolino-Benzothiazine Derivatives

Research led by Szabo et al. (1992) on the synthesis of quinazolino-1,3-benzothiazine derivatives through the ring-closure reactions of N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives reveals the potential for creating new heterocyclic ring systems with applications in drug development and materials science Szabo et al., 1992.

Characterization of p-Nitrobenzamide Compounds

A study by Arslan et al. (2015) focusing on the synthesis, spectroscopic, and structural characterization of two p-nitrobenzamide compounds offers insights into their molecular geometries and vibrational frequencies, which could be relevant for designing materials with specific optical or electronic properties Arslan et al., 2015.

Electrochemical Behaviors of Benzoxazole Compounds

Research by Zeybek et al. (2009) on the electrochemical behaviors of certain benzoxazole compounds, including derivatives of p-nitrobenzamide, suggests applications in electrochemical sensors and analytical chemistry, particularly for the sensitive detection of these compounds Zeybek et al., 2009.

Antibacterial Activity of Benzothiazole Derivatives

Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes, indicating potential applications in developing new antibacterial agents Gupta, 2018.

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied using biochemical and biophysical techniques.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-6-10(2)14-13(7-9)23-16(17-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBMTCCEYLUHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)

![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)